molecular formula C24H26N4O3 B2877370 1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921860-45-9

1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2877370
CAS No.: 921860-45-9
M. Wt: 418.497
InChI Key: AJBGZRUWYZPDOR-UHFFFAOYSA-N
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Description

1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound featuring a quinoline core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the quinoline intermediate.

    Introduction of the Benzylamino Group: The benzylamino group can be added through reductive amination, where benzylamine reacts with an aldehyde or ketone intermediate in the presence of a reducing agent like sodium cyanoborohydride.

    Final Coupling: The final step involves coupling the quinoline-piperidine intermediate with the benzylamino group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylamino group or the quinoline ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzylamino group or quinoline ring.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinoline and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring may interact with protein targets. The benzylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Piperidine Derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of pharmaceuticals.

    Benzylamino Derivatives: Compounds like benzylamine, which is used in organic synthesis.

Uniqueness

1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its combination of a quinoline core, a piperidine ring, and a benzylamino group, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[8-[2-(benzylamino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c25-24(30)19-11-13-28(14-12-19)21-10-9-18-7-4-8-20(23(18)27-21)31-16-22(29)26-15-17-5-2-1-3-6-17/h1-10,19H,11-16H2,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGZRUWYZPDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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